molecular formula C10H8N2O3 B8226781 Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate

Cat. No. B8226781
M. Wt: 204.18 g/mol
InChI Key: GUJFYPJBBNDTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modifications for Enhanced Biological Properties

  • Methylation of pyridine moieties in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was investigated to optimize biological properties. The synthesis involved benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate. This modification showed increased biological activity, especially in para-substituted derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis for HIV-1 Integrase Inhibitors

  • Efficient and reliable synthesis methods for methyl-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate have been developed. These methods are significant in the creation of HIV-1 integrase inhibitors, exploring the scope of synthesis for substituents on the pyrido-fused ring (Kinzel et al., 2008).

Gastroprotective Activity Studies

  • Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones were synthesized and their gastroprotective effects were evaluated. Notably, compounds with a methyl group in position 6 and a cyclopentyl group on the nitrogen of the carboxamide group showed significant efficacy. This suggests potential as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

Structural and Physicochemical Properties

  • Investigations into the structural aspects of Pyridopyrimidinone derivatives, important precursors in medicinal chemistry, have been conducted. This includes the synthesis and characterization of pyrido[1,2-a]pyrimidine-3-carboxylates derivatives, revealing insights into intermolecular interactions and polymorphism, which are crucial for understanding their potential in medicinal applications (Shaik, Palaniswamy, & Thiruvenkatam, 2021).

Role in Antiallergic Activity

  • Studies on 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid showed its potential as an antiallergic agent. The introduction of an (arylamino)methylene moiety into the pyridopyrimidine ring significantly enhanced its activity, providing insights into the structure-activity relationship of these compounds (Hermecz et al., 1983).

properties

IUPAC Name

methyl 4-oxopyrido[1,2-a]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-6-9(13)12-5-3-2-4-8(12)11-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJFYPJBBNDTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2C=CC=CC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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